5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
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Overview
Description
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a highly chlorinated organic compound It is characterized by the presence of multiple chlorine atoms attached to a norbornene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the chlorination of norbornene derivatives. The process begins with the preparation of the norbornene ring, followed by the introduction of chlorine atoms through a series of chlorination reactions. The reaction conditions often include the use of chlorine gas or other chlorinating agents, such as sulfuryl chloride, under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the norbornene substrate is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, plays a crucial role in the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, such as partially dechlorinated norbornene compounds and substituted norbornene derivatives with different functional groups.
Scientific Research Applications
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its high chlorine content and stability.
Mechanism of Action
The mechanism of action of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with cellular membranes, enzymes, and other proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its reactivity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar chlorination but different structural features.
Hexachlorobenzene: Another highly chlorinated compound with distinct chemical properties.
Tetrachloronaphthalene: A chlorinated aromatic compound with similar applications.
Uniqueness
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is unique due to its norbornene ring structure combined with extensive chlorination. This combination imparts specific chemical properties, such as high stability and reactivity, making it distinct from other chlorinated compounds.
Properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGHABHXFXOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3Cl11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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